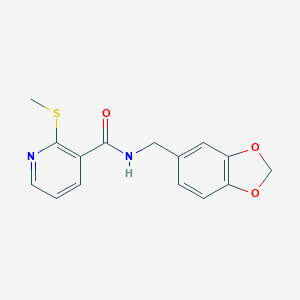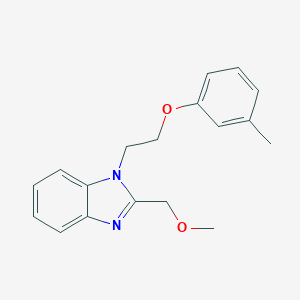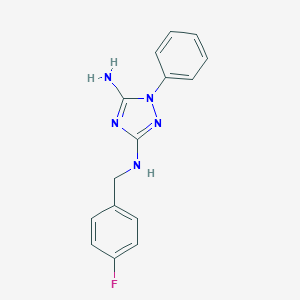
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
Vue d'ensemble
Description
Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is an indolyl carboxylic acid . It is a prototype of conformationally restricted analogs of umifenovir .
Synthesis Analysis
This compound can be obtained by a one-pot reaction of ethyl 3-oxo-3- ( -2-phenyl-cyclopropyl)propanoate () with methylammonium acetate and 1,4-benzoquinone in absolute ethanol . The starting 3-oxoester was prepared by the reaction of Meldrum’s acid .
Molecular Structure Analysis
The molecular formula of this compound is C18H17NO3 . The structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Chemical Reactions Analysis
The compound has been used in the synthesis of bioisosteric analogs of umifenovir . The SCH2 fragment separating the indole and benzene rings is changed to a cyclopropane-1,2-diyl ring .
Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-hydroxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is 295.3 g/mol . It has a topological polar surface area of 51.5 Ų . The compound appears as an off-white to light brown powder with a melting point of 205-209 ºC .
Applications De Recherche Scientifique
Antitumor Agents
This compound is useful for the preparation and study of hypoxia-selective cytotoxicity of indolequinone antitumor agents. These agents are designed to be selectively toxic to tumor cells in low oxygen conditions, which are common in solid tumors .
Synthesis of Anti-inflammatory Agents
It can be used in the synthesis of 2-phenylthiomethyl-indole derivatives, which are known to inhibit 5-lipoxygenase (5-LO). The inhibition of 5-LO is significant because it plays a role in the synthesis of leukotrienes, which are mediators in inflammatory diseases .
Obesity Treatment
The compound serves as a reactant for the preparation of histamine-3 receptor inverse agonists. These agonists are being researched for the treatment of obesity, as they can potentially regulate appetite and energy expenditure .
Tubulin Polymerization Inhibitors
It is also used in the creation of tubulin polymerization inhibitors. These inhibitors have potential applications in cancer therapy as they can disrupt microtubule functions, which are essential for cell division .
Muscarinic Receptor Antagonists
Another application is the development of antagonists at M4 muscarinic receptors. These receptors are involved in several neurological functions, and their antagonists could be used to treat disorders such as Parkinson’s disease .
Plant Hormone Research
Indole derivatives like this compound are related to plant hormones such as indole-3-acetic acid, which is produced by the degradation of tryptophan in higher plants. Research into these derivatives can lead to a better understanding of plant growth and development processes .
Antiviral Research
Ethyl 5-hydroxy-1-methyl-2-(trans-2-phenylcyclopropyl)-1H-indole-3-carboxylate, a structural analog, has been studied for its antiviral properties. This research could contribute to the development of new antiviral medications .
Synthesis of Prevalent Moieties
The compound is involved in the synthesis of prevalent moieties present in natural products and drugs. This includes the Fischer indole synthesis, which is a method used to synthesize complex indole structures found in various pharmacologically active compounds .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 5-hydroxy-2-methyl-1-phenylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h4-11,20H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHQPYDEYABRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(3-methylphenyl)amine](/img/structure/B379407.png)

![1-benzyl-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B379409.png)

![N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(4-methylphenyl)amine](/img/structure/B379412.png)
![N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-(2-methylphenyl)amine](/img/structure/B379413.png)
![N-(4-ethoxyphenyl)-N-({1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)amine](/img/structure/B379415.png)

![2-Ethanesulfonyl-5-p-tolyl-2H-[1,2,4]triazol-3-ylamine](/img/structure/B379419.png)

![3-{1-[3-(1-azepanyl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379423.png)
![3-{1-[3-(diisobutylamino)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379425.png)
![3-{1-[3-(2,3-dihydro-1H-indol-1-yl)-2-hydroxypropyl]-1H-indol-3-yl}-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B379426.png)
![1-(3,4-dimethoxyphenyl)-3-{1-[3-(dipropylamino)-2-hydroxypropyl]-1H-indol-3-yl}-2-propen-1-one](/img/structure/B379428.png)